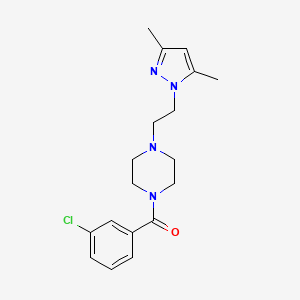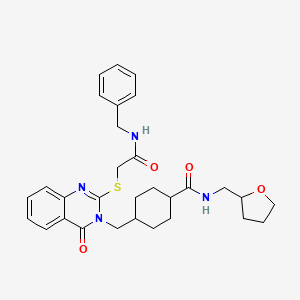
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate: has shown significant potential as an antimicrobial agent. Research indicates that thiophene derivatives can inhibit the growth of various bacterial and fungal strains. This compound’s unique structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death . This makes it a promising candidate for developing new antibiotics and antifungal medications.
Anticancer Properties
Thiophene derivatives, including Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate, have been studied for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell metabolism . Their ability to selectively target cancer cells while sparing healthy cells is particularly valuable in chemotherapy research.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and thiophene derivatives can modulate inflammatory pathways. By inhibiting the production of pro-inflammatory cytokines and enzymes, Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate can reduce inflammation and provide relief in conditions such as arthritis and inflammatory bowel disease .
Antiviral Applications
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate has potential antiviral applications. Research has shown that thiophene derivatives can inhibit viral replication by targeting viral enzymes and proteins . This makes them promising candidates for developing treatments against viruses such as influenza, HIV, and hepatitis.
Organic Electronics
Beyond biomedical applications, this compound is also of interest in the field of organic electronics. Thiophene derivatives are known for their excellent electronic properties, including high charge mobility and stability . Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate can be used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Corrosion Inhibition
In industrial applications, thiophene derivatives are used as corrosion inhibitors. Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate can form a protective layer on metal surfaces, preventing oxidation and corrosion . This is particularly useful in the oil and gas industry, where equipment is exposed to harsh environments.
Agricultural Chemicals
This compound also has potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a valuable tool for protecting crops . Research is ongoing to optimize its efficacy and minimize any potential environmental impact.
Material Science
In material science, Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is used to develop advanced materials with unique properties. Its incorporation into polymers and composites can enhance their mechanical strength, thermal stability, and chemical resistance . This makes it useful in various high-performance applications, including aerospace and automotive industries.
Propiedades
IUPAC Name |
ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-2-15-7(14)3-4(8(10,11)12)5(9)16-6(3)13/h2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKTWCNQSNASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate | |
CAS RN |
2138348-56-6 |
Source


|
| Record name | ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)




![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)
